PD-089828

Catalog No.
S547955
CAS No.
M.F
C18H18Cl2N6O
M. Wt
405.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PD-089828

Product Name

PD-089828

IUPAC Name

1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea

Molecular Formula

C18H18Cl2N6O

Molecular Weight

405.3 g/mol

InChI

InChI=1S/C18H18Cl2N6O/c1-18(2,3)26-17(27)25-15-10(13-11(19)5-4-6-12(13)20)7-9-8-22-16(21)24-14(9)23-15/h4-8H,1-3H3,(H4,21,22,23,24,25,26,27)

InChI Key

RRWSNCZYJCOEFX-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

PD089828; PD089828; PD 089828.

Canonical SMILES

CC(C)(C)NC(=O)NC1=C(C=C2C=NC(=NC2=N1)N)C3=C(C=CC=C3Cl)Cl

The exact mass of the compound 1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea is 404.09191 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PD-089828 is a cell-permeable, multi-targeted protein tyrosine kinase inhibitor belonging to the 6-aryl-pyrido-[2,3-d]pyrimidine class. It functions as an ATP-competitive inhibitor of fibroblast growth factor receptor 1 (FGFR-1), platelet-derived growth factor receptor beta (PDGFR-β), and epidermal growth factor receptor (EGFR), while acting as a non-competitive inhibitor of the non-receptor tyrosine kinase c-Src. This specific profile of potent, multi-receptor inhibition combined with a distinct mechanism against a key downstream kinase makes it a valuable tool for dissecting growth factor signaling pathways and for applications where simultaneous suppression of multiple oncogenic drivers is required.

Researchers requiring simultaneous and potent inhibition of key growth factor receptor families (FGF, PDGF, EGF) will find that single-target inhibitors or inhibitors with different selectivity profiles are not viable substitutes. For example, a highly selective FGFR inhibitor would fail to block the parallel signaling driven by PDGF or EGF, which is critical in cell systems with redundant or compensatory pathway activation. Similarly, substituting with a broad-spectrum inhibitor that also potently hits other kinase families may introduce confounding off-target effects, complicating data interpretation. PD-089828's specific constellation of targets at sub-micromolar to low-micromolar concentrations provides a distinct advantage for achieving reproducible inhibition across these specific pathways without the ambiguity of less defined multi-kinase inhibitors.

Potent Dual Inhibition of FGFR-1 and PDGFR-β at Sub-Micromolar Concentrations

PD-089828 demonstrates high potency against key growth factor receptors, with IC50 values of 0.15 µM for FGFR-1 and 0.18 µM for PDGFR-β in enzymatic assays. This is comparable to or more potent than other established multi-kinase inhibitors against these targets. For instance, the well-known inhibitor Sorafenib has reported IC50 values for PDGFR-β that are significantly higher, in the range of 58 nM, but its primary targets are Raf kinases. Dasatinib, another multi-kinase inhibitor, is potent against PDGFR-β (IC50 < 1 nM) but is primarily characterized as a Bcr-Abl and Src family kinase inhibitor, with a different overall selectivity profile. PD-089828's specific potency against both FGFR and PDGFR makes it a precise tool for studying pathways co-driven by these receptors.

Evidence DimensionIn Vitro Kinase Inhibition (IC50)
Target Compound DataFGFR-1: 0.15 µM; PDGFR-β: 0.18 µM
Comparator Or BaselineSorafenib (PDGFR-β): ~0.058 µM; Dasatinib (PDGFR-β): <0.001 µM
Quantified DifferencePD-089828 shows sub-micromolar potency on both FGFR-1 and PDGFR-β, a distinct profile from comparators which may be more potent on one target but are primarily defined by other kinase families (e.g., Raf for Sorafenib, Src/Abl for Dasatinib).
ConditionsEnzymatic kinase activity assays.

For studies focused on the interplay between FGF and PDGF signaling, this compound offers potent, simultaneous inhibition without the primary, potent off-target effects on Raf or Abl kinases associated with other common multi-kinase inhibitors.

Distinct Non-Competitive Inhibition of c-Src Kinase

Unlike its ATP-competitive inhibition of receptor tyrosine kinases, PD-089828 inhibits the non-receptor tyrosine kinase c-Src in a non-competitive manner with respect to ATP. This is a significant mechanistic differentiator from the vast majority of kinase inhibitors, such as Dasatinib, which are ATP-competitive against Src (IC50 < 1 nM). Non-competitive inhibition can offer advantages in cellular environments with high ATP concentrations, where competitive inhibitors may lose efficacy. This provides a more consistent inhibition of Src regardless of the metabolic state of the cell.

Evidence DimensionMechanism of Kinase Inhibition (vs. ATP)
Target Compound DataNon-competitive for c-Src
Comparator Or BaselineMost kinase inhibitors (e.g., Dasatinib) are ATP-competitive for c-Src.
Quantified DifferenceQualitative mechanistic difference (Non-competitive vs. Competitive).
ConditionsIn vitro enzymatic kinase assays.

This unique non-competitive mechanism against Src ensures more stable and reliable inhibition in high-ATP environments (e.g., actively proliferating cells), providing a key process advantage for reproducibility over ATP-competitive Src inhibitors.

Demonstrated Formulation Feasibility for In Vivo Studies

PD-089828 has established formulation protocols for preclinical in vivo use, demonstrating its utility beyond in vitro screening. A clear solution for injection can be prepared at concentrations of at least 0.56 mg/mL using a standard vehicle of DMSO, PEG300, Tween-80, and saline. This provides a clear advantage over compounds with poor solubility or that require complex or proprietary formulation vehicles, which can be a significant barrier to transitioning from cell-based assays to animal models. For comparison, many kinase inhibitors exhibit poor aqueous solubility, requiring extensive formulation development or limiting their in vivo applicability.

Evidence DimensionFormulation Suitability
Target Compound DataAchieves ≥ 0.56 mg/mL in a standard DMSO/PEG300/Tween-80/Saline vehicle for a clear solution.
Comparator Or BaselineGeneral class of kinase inhibitors, many of which are poorly soluble and require specialized formulations.
Quantified DifferenceProvides a validated, accessible formulation protocol, reducing development time and risk for in vivo experiments.
ConditionsStandard laboratory formulation for injection.

Procuring this compound reduces the risk and time associated with formulation development, enabling a more direct and predictable path to in vivo testing.

Deconvoluting Compensatory Signaling in Cancer Cell Lines

In cancer models where cells can escape inhibition of a single pathway (e.g., EGFR) by upregulating parallel pathways (e.g., FGFR or PDGFR), PD-089828 is the right choice. Its ability to potently inhibit all three receptors simultaneously allows for a more complete shutdown of growth factor signaling than a more selective inhibitor.

Inhibiting Vascular Smooth Muscle Cell Proliferation and Migration

The original characterization of PD-089828 highlighted its potent inhibition of PDGF-stimulated DNA synthesis and migration in vascular smooth muscle cells (VSMC). This makes it a highly relevant tool for in vitro studies of atherosclerosis, restenosis, and other proliferative vascular diseases where PDGF and FGF signaling are key drivers.

Probing the Role of c-Src in High-ATP Cellular Environments

For investigating the function of c-Src in highly metabolic or rapidly dividing cells, the non-competitive inhibitory mechanism of PD-089828 offers a distinct advantage. It provides consistent target engagement that is not influenced by fluctuations in cellular ATP levels, leading to more reliable and reproducible experimental outcomes compared to ATP-competitive inhibitors.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

404.0919146 Da

Monoisotopic Mass

404.0919146 Da

Heavy Atom Count

27

Appearance

solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Hamby JM, Connolly CJ, Schroeder MC, Winters RT, Showalter HD, Panek RL, Major TC, Olsewski B, Ryan MJ, Dahring T, Lu GH, Keiser J, Amar A, Shen C, Kraker AJ, Slintak V, Nelson JM, Fry DW, Bradford L, Hallak H, Doherty AM. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. J Med Chem. 1997 Jul 18;40(15):2296-303. PubMed PMID: 9240345.
2: Dahring TK, Lu GH, Hamby JM, Batley BL, Kraker AJ, Panek RL. Inhibition of growth factor-mediated tyrosine phosphorylation in vascular smooth muscle by PD 089828, a new synthetic protein tyrosine kinase inhibitor. J Pharmacol Exp Ther. 1997 Jun;281(3):1446-56. PubMed PMID: 9190882.

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